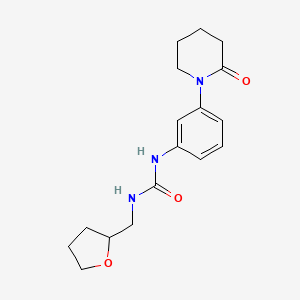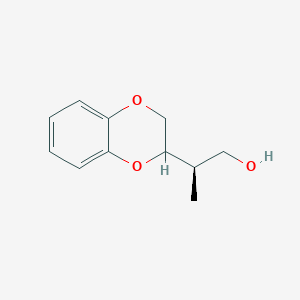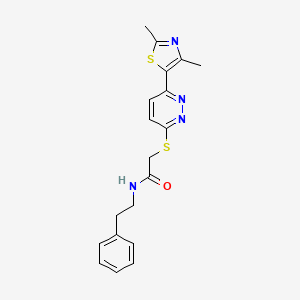![molecular formula C7H6F3N3O4 B2734983 3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1006459-41-1](/img/structure/B2734983.png)
3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid” is an organic compound that contains a trifluoromethyl group . The trifluoromethyl group is a common feature in many FDA-approved drugs and has been associated with numerous pharmacological activities .
Synthesis Analysis
The synthesis of compounds containing a trifluoromethyl group can involve several steps. For example, oxalyl chloride was used to convert 3,3,3-trifluoro-2,2 dimethyl propanoic acid to chloride with a quantitative yield . The chloride was then transformed into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular formula of “3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid” is C7H6F3N3O4 . The molecular weight is 253.14 .Chemical Reactions Analysis
The nitro group in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Physical And Chemical Properties Analysis
Nitro compounds are a very important class of nitrogen derivatives. The nitro group has a full positive charge on nitrogen and a half-negative charge on each oxygen . This results in high dipole moments of nitro compounds, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Nitro-Substituted Pyrazoles Synthesis : Research has demonstrated methods for synthesizing 3,4,5-trinitro-1H-pyrazole and its derivatives through nitration reactions, highlighting the nucleophilic substitution of nitro-groups and their reactivity with ammonia, amines, and other nucleophiles, which may be related to the synthesis of compounds like 3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (Dalinger et al., 2013).
Regioselective Synthesis of Pyrazoles : A regioselective synthesis approach for 1,3,4-trisubstituted pyrazoles has been outlined, showcasing the versatility of nitroolefins and hydrazones in creating pyrazole derivatives with specific substitutions, which may be applicable to the targeted compound (Deng & Mani, 2008).
Applications in Material Science
- Energetic Materials Development : Investigations into the synthesis of high-energy compounds, particularly those incorporating nitro and azole functionalities, are pertinent for the development of energetic materials. This research is foundational for understanding the potential of nitro-substituted pyrazoles in energetic applications (Xue et al., 2007).
Pharmaceutical and Biological Applications
- Trifluoromethylated Compounds Synthesis : The preparation of trifluoromethylazoles, including the determination of their acidity and basicity via NMR spectroscopy, offers insights into the design of novel pharmaceutical agents. These compounds' unique properties, such as their pKa values, make them suitable for biological media studies (Jones et al., 1996).
Catalysis and Organic Transformations
- Lewis Acid Catalysis : Research on scandium trifluoromethanesulfonate's use as a catalyst for acylation reactions highlights the potential for using related trifluoromethyl compounds in facilitating organic transformations, including those involving carboxylic acids and anhydrides, which might be relevant to modifying or synthesizing the compound of interest (Ishihara et al., 1996).
Mecanismo De Acción
Safety and Hazards
The safety data sheet for a similar compound, “4-Nitro-3-(trifluoromethyl)phenol”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling the compound .
Direcciones Futuras
Trifluoromethyl group-containing compounds have been a significant part of FDA-approved drugs for the last 20 years . Given the unique properties of the trifluoromethyl group and its prevalence in pharmacologically active compounds, it is expected that many novel applications of such compounds will be discovered in the future .
Propiedades
IUPAC Name |
3-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O4/c8-7(9,10)6-4(13(16)17)3-12(11-6)2-1-5(14)15/h3H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTHOGCMEJAGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2734900.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide](/img/structure/B2734901.png)
![6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2734902.png)
![2-Thia-6-azaspiro[3.4]octane](/img/structure/B2734903.png)
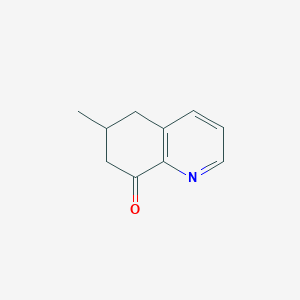
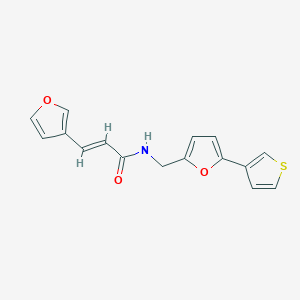
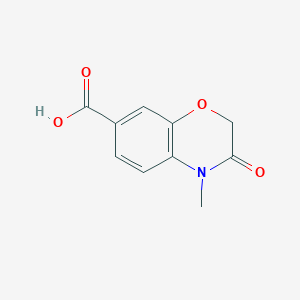
![4-((1H-imidazol-1-yl)methyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2734908.png)
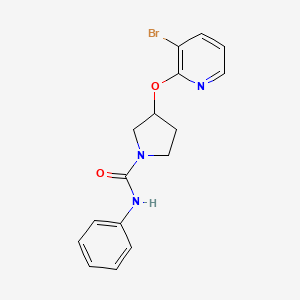
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2734914.png)
![N-[1-(3,5-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2734918.png)
